molecular formula C7H7NO2S B12957983 Methyl (E)-3-(thiazol-4-yl)acrylate

Methyl (E)-3-(thiazol-4-yl)acrylate

Cat. No.: B12957983
M. Wt: 169.20 g/mol
InChI Key: GCYYUBCPXSCDAR-NSCUHMNNSA-N
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Description

Methyl (E)-3-(thiazol-4-yl)acrylate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring attached to an acrylate moiety, which is an ester of acrylic acid. The (E)-configuration indicates the geometric arrangement of the substituents around the double bond, where the higher priority groups are on opposite sides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-(thiazol-4-yl)acrylate typically involves the reaction of thiazole derivatives with acrylate esters. One common method involves the use of α-halo ketones, thiosemicarbazide, and o-hydroxybenzaldehydes in poly(ethylene glycol) (PEG-400) as a solvent. This method is operationally simple and environmentally benign, offering high yields and ease of operation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials and solvents. The reaction conditions are optimized to ensure high purity and yield, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(thiazol-4-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl (E)-3-(thiazol-4-yl)acrylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(thiazol-4-yl)acrylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can result in the inhibition or activation of specific biological pathways, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (E)-3-(thiazol-4-yl)acrylate is unique due to its specific combination of a thiazole ring and an acrylate moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl (E)-3-(thiazol-4-yl)acrylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through a Knoevenagel condensation reaction , where thiazole derivatives react with methyl acrylate in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions to ensure complete conversion. The structural formula can be represented as follows:

C7H7N1O2S\text{C}_7\text{H}_7\text{N}_1\text{O}_2\text{S}

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has been shown to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some common pathogens are summarized in the table below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus4.0
Escherichia coli8.0
Klebsiella pneumoniae6.0
Pseudomonas aeruginosa10.0

These results suggest that the compound may be effective against multi-drug resistant strains, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including hepatic cancer cells (HepG2). The compound's efficacy was compared to standard chemotherapeutic agents, showing promising results in reducing cell viability:

Cell Line IC50 (µM)
HepG215.0
MCF-720.0
A549 (Lung Cancer)18.5

These findings indicate that this compound could be a potential lead compound for developing new anticancer drugs .

The mechanism by which this compound exerts its biological effects is believed to involve several pathways:

  • Enzyme Inhibition : The thiazole ring structure allows for hydrogen bonding and π-π interactions with active sites on enzymes, potentially inhibiting their activity.
  • DNA Interaction : Studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells .

Case Studies

Several studies have explored the biological activity of this compound and its analogs:

  • A study demonstrated that a series of thiazole derivatives, including this compound, showed significant antibacterial activity against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae with MIC values lower than those of conventional antibiotics .
  • Another research focused on the anticancer potential of this compound, highlighting its effect on HepG2 cells where it induced apoptosis through caspase activation pathways .

Properties

Molecular Formula

C7H7NO2S

Molecular Weight

169.20 g/mol

IUPAC Name

methyl (E)-3-(1,3-thiazol-4-yl)prop-2-enoate

InChI

InChI=1S/C7H7NO2S/c1-10-7(9)3-2-6-4-11-5-8-6/h2-5H,1H3/b3-2+

InChI Key

GCYYUBCPXSCDAR-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CSC=N1

Canonical SMILES

COC(=O)C=CC1=CSC=N1

Origin of Product

United States

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